
methyl 3-(2-chloro-6-nitrophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-chloro-6-nitrophenoxy)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as MCNPB and is synthesized using specific methods.
科学研究应用
MCNPB has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a pesticide due to its insecticidal properties. In industry, MCNPB has been studied for its potential use as a dye and in the production of other chemicals.
作用机制
The mechanism of action of MCNPB is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and signaling pathways. In medicine, it has been found to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. In agriculture, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects.
Biochemical and Physiological Effects:
MCNPB has been found to exhibit various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been found to cause paralysis and death in insects. However, the effects of MCNPB on humans and the environment are still being studied.
实验室实验的优点和局限性
One of the main advantages of using MCNPB in lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity, making it a popular choice for studying various biological processes. However, one limitation of using MCNPB is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the study of MCNPB. In medicine, it could potentially be used as a treatment for various inflammatory and cancer-related conditions. In agriculture, it could be further studied for its potential use as a pesticide. Additionally, its use in industry could be further explored for the production of dyes and other chemicals.
Conclusion:
In conclusion, MCNPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent biological activity. However, its potential toxicity requires careful handling and disposal. There are several future directions for the study of MCNPB, including its use in medicine, agriculture, and industry.
合成方法
MCNPB is synthesized using a specific method that involves the reaction of 3-hydroxybenzoic acid with 2-chloro-6-nitrophenol in the presence of thionyl chloride. The resulting product is then treated with methyl alcohol to obtain MCNPB. This method is relatively simple and efficient, making it a popular choice for synthesizing MCNPB.
属性
IUPAC Name |
methyl 3-(2-chloro-6-nitrophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-4-2-5-10(8-9)21-13-11(15)6-3-7-12(13)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRCKQDQVKEMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
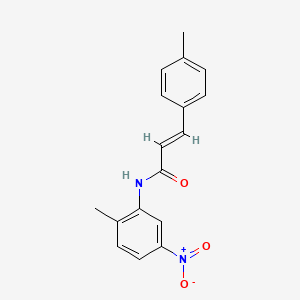
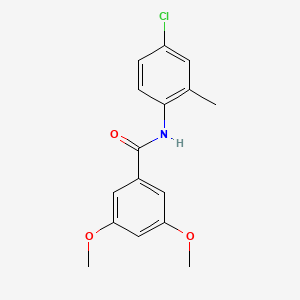
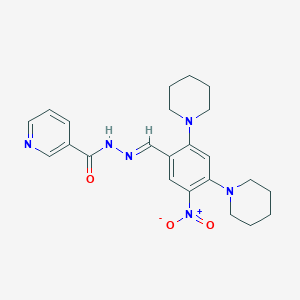
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

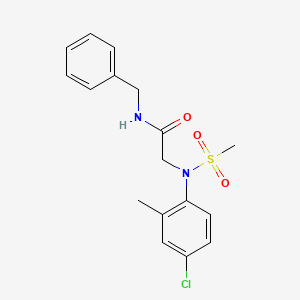
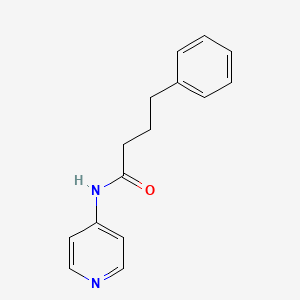

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)

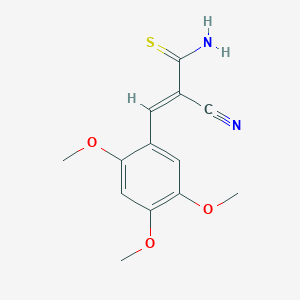
![1-[(2,5-dimethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5775159.png)
![1-benzyl-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5775176.png)

